
3-Bromo-2-chloro-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Bromo-2-chloro-5-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrClO. It has a molecular weight of 233.49 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and methyl groups, as well as an aldehyde group .Scientific Research Applications
Synthesis and Chemical Reactivity 3-Bromo-2-chloro-5-methylbenzaldehyde serves as an intermediate for synthesizing various complex organic compounds. For instance, its reactivity has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives, demonstrating its potential in developing CCR5 antagonists, which are significant for their role in biological activities including acting as targets for HIV entry inhibitors (H. Bi, 2015). Additionally, it has been used for the preparation of novel Schiff base compounds, indicating its utility in creating new chemical entities with potential biological activities (J. Hou, 2009).
Antioxidant Activity Derivatives synthesized from halogenated vanillin, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde, have been evaluated for their antioxidant activity. Through various synthetic procedures, these compounds have demonstrated significant antioxidant properties, showcasing the importance of halogenated benzaldehydes in the development of new antioxidant agents (Chairul Rijal et al., 2022).
Electrochemical Studies The electrochemical behavior of acrylamide polymers functionalized with halogenated benzaldehydes, including derivatives of this compound, has been investigated, highlighting their potential in electrochemical applications. This research provides insight into the electron transfer mechanisms and the electroactive properties of these compounds (E. Hasdemir et al., 2011).
Pharmaceutical and Biomedical Research The structural features of this compound derivatives facilitate the synthesis of pharmaceutical agents, such as CCR5 antagonists, which are crucial for the treatment of various diseases, including HIV. The synthesis and characterization of these compounds underscore their significance in medicinal chemistry and drug development processes (Cheng De-ju, 2014; H. Bi, 2014).
Properties
IUPAC Name |
3-bromo-2-chloro-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJHIQEXZWUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
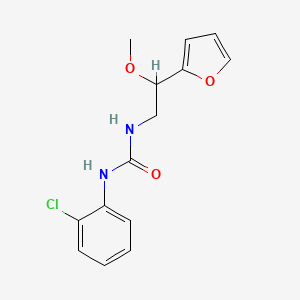
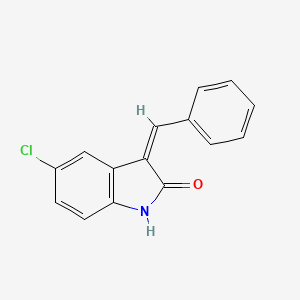
![N-(4-butoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2806194.png)
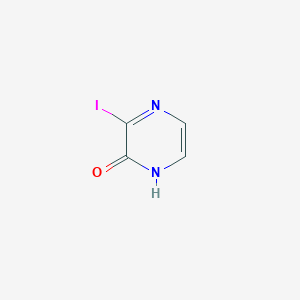
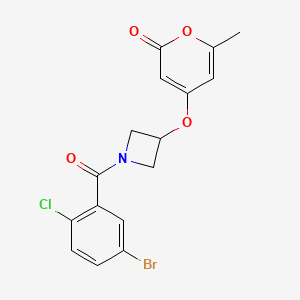
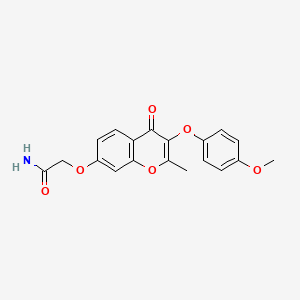
![1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2806199.png)
![Sodium [(2-methoxybenzyl)amino]acetate](/img/structure/B2806200.png)
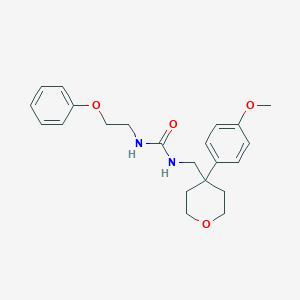
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2806203.png)
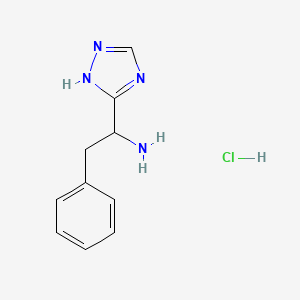
![Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2806207.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2806211.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2806212.png)
